Sodium 2-(pyrimidin-4-yl)acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-pyrimidin-4-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLBJZZNYIMLLW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Sodium 2 Pyrimidin 4 Yl Acetate and Analogous Pyrimidine Acetate Derivatives
Established Synthetic Routes to Pyrimidine (B1678525) Cores
The formation of the central pyrimidine ring is the foundational step in the synthesis. Chemists have developed a range of methods, from classic cyclocondensations to modern multi-component reactions, to efficiently build this heterocyclic scaffold.
Multi-component reactions (MCRs) are highly valued in organic chemistry for their efficiency, allowing the assembly of complex molecules from three or more starting materials in a single step. Several MCRs have been developed for pyrimidine synthesis. A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis that uses amidines and up to three different alcohols. chemguide.co.ukresearchgate.net This reaction proceeds through a series of condensation and dehydrogenation steps to form highly substituted pyrimidines, liberating only water and hydrogen gas as byproducts. chemguide.co.ukresearchgate.net Yields for this method have been reported to be as high as 93% for a variety of 38 different pyrimidines. chemguide.co.ukresearchgate.net
Another powerful MCR is the Biginelli reaction, which has seen significant advancements and is a cornerstone of pyrimidine synthesis. bu.edu.eg Furthermore, pseudo five-component reactions have been reported, such as the triflic acid-catalyzed cyclocondensation of a methyl aryl ketone with two equivalents each of an aromatic aldehyde and ammonium (B1175870) acetate (B1210297) to yield substituted pyrimidines. google.com
Cyclocondensation reactions are a more traditional and widely used method. These typically involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N fragment like an amidine, urea, or guanidine. bu.edu.eg For instance, pyrimidones and their thio-analogs can be synthesized through the condensation of β-ketoesters with S-alkylisothioureas, mediated by a sequential base/acid process. nih.gov The regiochemistry of these cyclocondensations can be complex, and studies using computational methods like Density Functional Theory (DFT) have been employed to understand and predict the outcomes of reactions between β-enaminodiketones and aromatic amidines. nih.gov
The following table summarizes various approaches for synthesizing the pyrimidine core.
Table 1: Selected Synthetic Approaches for Pyrimidine Core Synthesis| Method | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Iridium-catalyzed MCR | Amidines, Alcohols | PN5P–Ir–pincer complexes | Substituted pyrimidines | chemguide.co.ukresearchgate.net |
| Pseudo 5-component MCR | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | Substituted pyrimidines | google.com |
| Base/Acid-mediated Condensation | S-Alkylisothiourea, β-ketoester | DIPEA, TfOH | 4-Pyrimidone-2-thioethers | nih.gov |
| Cyclocondensation | β-Enaminodiketones, Aromatic amidines | Varies | Fused pyrimidones | nih.gov |
| Three-component reaction | Ketones, NH4OAc, DMFDMA | NH4I | Substituted pyrimidines | organic-chemistry.org |
Once the pyrimidine ring is formed, it can be further modified to introduce various functional groups. This is a key strategy for creating diverse pyrimidine derivatives. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For example, the regioselective C-H activation and subsequent arylation, iodination, or acetoxylation of 4-arylpyrimidines can be achieved using palladium catalysts with appropriate coupling partners like aryl iodides or (diacetoxyiodo)benzene. youtube.com
Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. For instance, a method for the C2-selective amination of pyrimidines has been developed, providing access to complex 2-aminopyrimidines which are prevalent in bioactive molecules. nih.gov Radical substitution reactions offer another route for functionalization, such as replacing hydrogen atoms with hydroxyl (OH) or amino (NH2) groups. ucla.edunih.gov These reactions are plausible and involve moderate energy barriers, making them a viable synthetic pathway. ucla.edunih.gov
Approaches for Introducing the Acetate Moiety
With the pyrimidine core in hand, the next critical step is the introduction of the 2-acetate (B119210) group. This can be accomplished through direct functionalization of the pyrimidine ring or, more commonly, through the synthesis and subsequent conversion of a precursor molecule like a pyrimidine-acetate ester.
The direct attachment of an acetate or acetic acid group to a pyrimidine ring is a challenging but attractive synthetic strategy. Palladium-catalyzed C-H acetoxylation has emerged as a powerful method for other aromatic systems and holds potential for pyrimidines. nih.gov Mechanistic studies on the Pd-catalyzed C-H acetoxylation of benzene (B151609) have shown that C-H activation is the rate-limiting step. nih.gov Similar methodologies have been successfully applied to the β-C-H acetoxylation of α,α-disubstituted α-amino acids using a palladium catalyst in the presence of an oxidant like PhI(OAc)2. mdpi.com
In a reaction directly relevant to pyrimidines, the palladium-catalyzed acetoxylation of 4-arylpyrimidines has been demonstrated. youtube.com Another approach involves the reaction of a pyrimidine thiol with bromoacetic acid. For example, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid was synthesized by reacting 4-(4-pyridinyl)pyrimidine-2-thiol with 2-bromoacetic acid in the presence of sodium hydroxide (B78521). nih.gov
A more common and versatile strategy involves the synthesis of a pyrimidine-acetate ester, which can then be hydrolyzed to the corresponding carboxylic acid or its salt. One patented method describes the production of pyrimidine-2-acetic acid esters by reacting a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst and a base.
A different approach focuses on building the pyrimidine ring with a carboxylate group already attached. For example, ethyl 5-bromopyrimidine-4-carboxylate has been synthesized in one step from 5-bromopyrimidine (B23866) via a Minisci-type radical reaction. ucla.edu Similarly, 2-substituted pyrimidine-5-carboxylic esters can be prepared by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.
The following table highlights methods for synthesizing pyrimidine-acetic acid esters and related carboxylic acids.
Table 2: Synthesis of Pyrimidine-Acetate Esters and Carboxylic Acids| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Halomethylpyrimidine | CO, ROH, Pd-phosphine catalyst, Base | Pyrimidine-2-acetic acid ester | |
| 5-Bromopyrimidine | Glyoxylic acid, t-BuOOH, FeSO4·7H2O | Ethyl 5-bromopyrimidine-4-carboxylate | ucla.edu |
| 4-(4-pyridinyl)pyrimidine-2-thiol | 2-bromoacetic acid, NaOH | 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid | nih.gov |
| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | 1. Hydrolysis 2. Acetic anhydride | 6-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]pyrazolo[3,4-d]oxazin-4-one | nih.gov |
Salt Formation Methodologies for Sodium Carboxylates
The final step in the synthesis of Sodium 2-(pyrimidin-4-yl)acetate is the conversion of the corresponding carboxylic acid or its ester into the sodium salt.
The most common method for this transformation is the hydrolysis of a pyrimidine-acetate ester under basic conditions, a reaction also known as saponification. masterorganicchemistry.comlibretexts.org This process involves heating the ester with an aqueous solution of a strong base, typically sodium hydroxide (NaOH). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming an alcohol and a sodium carboxylate salt. masterorganicchemistry.com This reaction is generally irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated by the base to form the carboxylate, driving the reaction to completion. masterorganicchemistry.comchemguide.co.uk
Alternatively, if the free pyrimidine acetic acid has been isolated, it can be converted to its sodium salt by direct neutralization. This is achieved by treating the carboxylic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent like water or an alcohol. researchgate.net The completion of the reaction can often be monitored by a change in pH. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Pyrimidine Acetate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailing the connectivity and chemical environment of atoms within a molecule. For Sodium 2-(pyrimidin-4-yl)acetate, both ¹H and ¹³C NMR would provide crucial data for structural confirmation. Although specific experimental data for this compound is not widely available in the cited literature, expected chemical shifts can be predicted based on the known values for pyrimidine (B1678525) and sodium acetate (B1210297).
In ¹H NMR spectroscopy, the pyrimidine ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 9.5 ppm. chemicalbook.comrsc.org The proton at position 2 of the pyrimidine ring is anticipated to be the most deshielded due to the influence of the two adjacent nitrogen atoms, likely appearing at the lowest field. The protons at positions 5 and 6 would have distinct chemical shifts influenced by their position relative to the nitrogen atoms and the acetate substituent. The methylene (B1212753) protons (CH₂) of the acetate group are expected to resonate as a singlet in a region characteristic for protons adjacent to a carboxylate group.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring would exhibit characteristic shifts in the downfield region, typically between δ 120 and 160 ppm. chemicalbook.comlibretexts.org The C2 carbon is expected at the lowest field, followed by C6 and C4, with C5 resonating at the highest field among the ring carbons. chemicalbook.com The methylene carbon of the acetate group would appear at a higher field, and the carboxylate carbon (COO⁻) would be observed further downfield, typically in the range of 170-180 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~9.2 | - |
| H5 | ~7.4 | ~120 |
| H6 | ~8.8 | ~157 |
| CH₂ | ~3.5 | ~45 |
| C2 | - | ~158 |
| C4 | - | ~160 |
| C5 | - | ~120 |
| C6 | - | ~157 |
| COO⁻ | - | ~175 |
| Note: These are predicted values based on data for pyrimidine and acetate moieties and may vary in the actual spectrum. |
Conformational Analysis and Tautomerism Studies via NMR
While this compound itself is not expected to exhibit significant tautomerism, NMR spectroscopy is a powerful technique for studying such phenomena in related pyrimidine derivatives. For instance, in pyrimidines with hydroxyl or amino substituents, NMR can be used to determine the predominant tautomeric form in solution by observing the chemical shifts and coupling constants of the ring protons and carbons.
Conformational analysis of the acetate side chain relative to the pyrimidine ring could also be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide information about the spatial proximity of protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the pyrimidine ring and the carboxylate group.
The pyrimidine ring would give rise to several characteristic bands, including C-H stretching vibrations of the aromatic ring protons, typically appearing above 3000 cm⁻¹. oup.comcore.ac.uk The C=N and C=C stretching vibrations within the ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. tandfonline.comripublication.com
The carboxylate group (COO⁻) is characterized by two strong absorption bands: the asymmetric stretching vibration, which typically appears in the range of 1610-1550 cm⁻¹, and the symmetric stretching vibration, found in the 1420-1300 cm⁻¹ region. aip.orgresearchgate.netnih.gov The presence of these two strong bands is a clear indicator of the deprotonated carboxylic acid.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Pyrimidine Ring (C=C, C=N) | Stretching | 1600 - 1400 |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1610 - 1550 |
| Carboxylate (COO⁻) | Symmetric Stretching | 1420 - 1300 |
| Methylene C-H | Bending | ~1450 |
| Note: These are predicted ranges and the exact positions of the bands can be influenced by the solid-state environment of the molecule. |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound, which is an ionic compound, a soft ionization technique such as Electrospray Ionization (ESI) would be most appropriate.
In the positive ion mode, the spectrum would likely show a peak corresponding to the sodium adduct of the protonated molecule [M+Na]⁺. In the negative ion mode, the spectrum would show the deprotonated molecule [M-H]⁻, which corresponds to the pyrimidin-4-ylacetate anion. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of these ions, which can be used to confirm the elemental composition of the molecule.
The fragmentation pattern of the pyrimidin-4-ylacetate anion would likely involve the loss of the carboxylate group as CO₂. Further fragmentation of the pyrimidine ring would also be expected, leading to smaller charged fragments. The fragmentation of pyrimidine itself is a complex process that can involve the loss of HCN. acs.org
Table 3: Predicted m/z Values for Major Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z |
| [M-Na+2H]⁺ (protonated acid) | C₆H₇N₂O₂⁺ | 139.05 |
| [M-Na]⁻ (carboxylate anion) | C₆H₅N₂O₂⁻ | 137.04 |
| [M-Na-CO₂]⁻ | C₅H₅N₂⁻ | 93.05 |
| Note: The observed fragmentation pattern can vary depending on the mass spectrometer and the experimental conditions. |
X-ray Crystallography for Solid-State Structural Determination
While no specific crystal structure data for this compound has been found in the searched literature, X-ray crystallography has been extensively used to study the structures of various pyrimidine derivatives. nih.govnih.govacs.org For this compound, a single-crystal X-ray diffraction study would definitively confirm the connectivity of the atoms, the geometry of the pyrimidine ring, and the conformation of the acetate side chain. It would also provide insight into the coordination of the sodium ion with the carboxylate group and potentially with the nitrogen atoms of the pyrimidine ring.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to confirm the empirical formula of the synthesized compound. The theoretical elemental composition of this compound (C₆H₅N₂NaO₂) can be calculated from its molecular formula and the atomic weights of its constituent elements. davidson.educhemaxon.comman.ac.ukman.ac.ukillinois.edu
Table 4: Theoretical Elemental Composition of this compound (C₆H₅N₂NaO₂)
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 44.99 |
| Hydrogen | H | 1.01 | 3.15 |
| Nitrogen | N | 14.01 | 17.50 |
| Sodium | Na | 22.99 | 14.36 |
| Oxygen | O | 16.00 | 19.99 |
| Note: The sum of the percentages is 100.00%. |
Experimental values obtained from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and empirical formula of the compound.
Investigation of Biological Activities and Mechanistic Insights of Pyrimidine Acetate Derivatives in Vitro Studies
Anti-Cancer Activities and Molecular Mechanisms
There is no available data from in vitro studies concerning the anti-cancer activities of Sodium 2-(pyrimidin-4-yl)acetate. Research on analogous pyrimidine (B1678525) structures provides a general context for their potential but does not offer specific insights into this compound.
Inhibition of Kinases (e.g., EGFR, FAK, ROS1)
No studies have been published that evaluate the inhibitory activity of this compound against kinases such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), or ROS1.
While the pyrimidine scaffold is a known hinge-binding motif for many kinase inhibitors, the specific efficacy of the 2-(pyrimidin-4-yl)acetate structure has not been determined. rsc.org For context, other distinct pyrimidine derivatives have been investigated as kinase inhibitors. For instance, a series of pyrimidin-4-yl-ethanol derivatives were synthesized and showed inhibitory activity against ROS1 kinase in the micromolar range. nih.gov Similarly, various pyrazolo[3,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been developed and tested as inhibitors of EGFR and other kinases, with some showing potent activity. rsc.orgrsc.orgnih.govmdpi.com However, these compounds possess significantly different and more complex substitutions compared to the simple acetate (B1210297) group in the target molecule.
Modulation of Cellular Proliferation and Apoptosis Pathways
There is no information available regarding the effects of this compound on cellular proliferation or apoptosis pathways. Studies on other pyrimidine-based compounds have shown that they can induce apoptosis and arrest the cell cycle in cancer cells, but these findings cannot be extrapolated to the specific compound . nih.gov
In Vitro Cytotoxicity and Growth Inhibition Assays on Cancer Cell Lines
No data from in vitro cytotoxicity or growth inhibition assays for this compound against any cancer cell lines have been reported in the scientific literature. Numerous studies detail the cytotoxic effects of other pyrimidine derivatives against various cancer cell lines, but none include the specified compound. nih.govnih.govnih.govbyu.eduresearchgate.net
Antimicrobial Activities (Antibacterial and Antifungal)
There is a lack of published research on the potential antimicrobial activities of this compound.
Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)
No investigations into the inhibitory effects of this compound on bacterial enzymes like DNA gyrase or topoisomerase IV have been documented.
In Vitro Susceptibility Testing against Microbial Strains
There are no reports of in vitro susceptibility testing of this compound against any bacterial or fungal strains. While various other classes of pyrimidine derivatives have demonstrated antibacterial and antifungal properties in such assays, this specific compound remains untested. nih.govrsc.orgnih.gov
Anti-Inflammatory and Antioxidant Properties
Pyrimidine derivatives have demonstrated notable potential as anti-inflammatory and antioxidant agents. researchgate.net Their mechanism of action often involves the modulation of key enzymes and pathways associated with inflammation and oxidative stress. mdpi.comnih.gov
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) (PGs). nih.gov The COX enzyme exists in two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. google.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. google.com
Numerous studies have shown that pyrimidine derivatives can act as potent and selective inhibitors of the COX-2 enzyme. mdpi.comnih.gov For instance, a study investigating a series of pyrimidine derivatives (L1-L4) found that compounds L1 and L2 exhibited high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam (B1676189) and superior to piroxicam. mdpi.comnih.gov Another study on novel spiro pyrrolo[3,4-d]pyrimidine derivatives identified compounds that were highly powerful and selective COX-2 inhibitors, with selectivity indices significantly greater than the standard drug, celecoxib. nih.gov Similarly, newly synthesized cyanopyrimidine hybrids demonstrated potent COX-2 inhibitory activity, with some derivatives showing efficacy nearly equal to Celecoxib. mdpi.com The development of pyrimidine-based COX-2 inhibitors continues to be an active area of research, with in silico and in vitro studies identifying promising lead compounds for anti-inflammatory drug discovery. researchgate.netnih.gov
| Compound/Derivative | Target Enzyme | IC₅₀ Value (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug | Source |
|---|---|---|---|---|---|
| Pyrimidine Derivative 3b | COX-2 | 0.20 ± 0.01 | Not Reported | Celecoxib (IC₅₀ ≈ 0.20 µM) | mdpi.com |
| Pyrimidine Derivative 5b | COX-2 | 0.18 ± 0.01 | Not Reported | Celecoxib (IC₅₀ ≈ 0.18 µM) | mdpi.com |
| Pyrimidine Derivative 5d | COX-2 | 0.16 ± 0.01 | Not Reported | Nimesulide | mdpi.com |
| Spiro Pyrrolo[3,4-d]pyrimidine 6 | COX-2 | Not Reported | 129.21 | Celecoxib (SI = 31.52) | nih.gov |
| Spiro Pyrrolo[3,4-d]pyrimidine 11 | COX-2 | Not Reported | 175 | Celecoxib (SI = 31.52) | nih.gov |
| Pyrimidine Derivatives L1 & L2 | COX-2 | Comparable to Meloxicam | High Selectivity | Meloxicam, Piroxicam | mdpi.comnih.gov |
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's antioxidant defenses, is implicated in the pathology of numerous diseases, including inflammation and cancer. ijpsonline.comnih.gov Antioxidants mitigate oxidative damage by scavenging free radicals. nih.gov Pyrimidine derivatives have been identified as a rich source of compounds with significant antioxidant potential. ijpsonline.comnih.gov
The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govarxiv.org In this assay, the ability of a compound to donate an electron and reduce the stable DPPH radical is measured. nih.gov Studies on various substituted pyrimidines have demonstrated good free radical scavenging activity, with some analogues showing IC₅₀ values more potent than the standard antioxidant butylated hydroxytoluene (BHT). arxiv.org For example, a 3,4-dihydroxybenzylidene pyrimidine derivative was found to be the most active in a series, with an IC₅₀ value of 42.9 ± 0.31 μM. arxiv.org
In addition to direct radical scavenging, some pyrimidine derivatives can modulate reactive oxygen species (ROS) levels within cells. For instance, pyrimidine derivatives L1 and L2 were shown to reduce ROS levels in a cellular model of inflammation, confirming their antioxidant properties. mdpi.comnih.gov The structural features of the pyrimidine derivatives, such as the presence of specific substituent groups, play a crucial role in their antioxidant activity. nih.gov
| Compound/Derivative Type | Assay | IC₅₀ Value | Reference Standard | Source |
|---|---|---|---|---|
| Substituted Pyrimidines (General) | DPPH Scavenging | 42.9 ± 0.31 to 438.3 ± 3.3 µM | BHT (IC₅₀ = 128.83 ± 2.1 µM) | arxiv.org |
| 3,4-Dihydroxybenzylidene Pyrimidine | DPPH Scavenging | 42.9 ± 0.31 µM | BHT | arxiv.org |
| Chromenopyrimidinethiones (2a) | DPPH & ABTS Scavenging | IC₅₀ range: 21.28-72.98 μg/ml (ABTS) | Trolox | ijpsonline.com |
| Spiro Pyrrolo[3,4-d]pyrimidine 11 | DPPH Scavenging | 33.0 µg/mL | Ascorbic Acid (IC₅₀ = 4.08 µg/mL) | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one 3h | DPPH Scavenging | 73.5% scavenging at 10 µM | Trolox (77.6% scavenging at 10 µM) | mdpi.com |
Antiviral Activities
The pyrimidine scaffold is a key component of nucleoside analogues used in antiviral therapy. These compounds can interfere with viral replication by targeting essential viral enzymes. nih.gov Research into pyrimidine derivatives has revealed broad-spectrum antiviral activity against various RNA and DNA viruses. mdpi.comresearchgate.net
A primary strategy for antiviral drug development is the inhibition of viral enzymes that are crucial for the replication cycle, such as polymerases (RNA-dependent RNA polymerase, DNA polymerase, reverse transcriptase) and proteases (e.g., Mpro or 3CL protease). nih.govmdpi.com
Pyrimidine derivatives have been shown to act as inhibitors of these key viral enzymes. For instance, nucleoside analogues containing a pyrimidine core can be incorporated by viral RNA-dependent RNA polymerase (RdRp), leading to chain termination or mutagenesis and thereby inhibiting viral replication. nih.gov This is the mechanism of action for approved antivirals like remdesivir. nih.gov Furthermore, inhibitors of the host cell's pyrimidine biosynthesis pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, have demonstrated broad-spectrum antiviral activity by depleting the pool of pyrimidines necessary for viral replication. nih.govresearchgate.net
Specific pyrimidine derivatives have been evaluated for their ability to inhibit the replication of various viruses. Peptide nucleic acid (PNA) analogues containing pyrimidine bases were tested for their activity against Hepatitis B Virus (HBV). nih.gov A novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit HIV replication by blocking the virus's entry into host cells. nih.gov In the context of coronaviruses, targeting the main protease (Mpro/3CLpro) is a key therapeutic strategy. mdpi.com A study on a sitagliptin-glatiramer acetate nano-complex, which involves acetate, showed a high binding affinity to the COVID-19 3CL protease, resulting in its inhibition and demonstrating antiviral potential against SARS-CoV-2. mdpi.comresearchgate.net
| Compound/Derivative Type | Virus | Target/Mechanism | Finding | Source |
|---|---|---|---|---|
| Pyrimidine Biosynthesis Inhibitors | Influenza, VSV, various RNA viruses | Host Dihydroorotate Dehydrogenase (DHODH) | Inhibition of DHODH impairs viral replication by limiting pyrimidine supply. | nih.govnih.gov |
| Pyrimidine PNA Analogues | Hepatitis B Virus (HBV) | Viral Replication (likely DNA Polymerase) | Tested for anti-HBV activity via plaque reduction assay. | nih.gov |
| Pyrimidyl-di(diazaspiroalkane) derivative | HIV-1, HIV-2, SIV | Viral Entry (Heparan Sulfate Receptor Block) | Effectively inhibits replication of various HIV strains (e.g., HIV-1 IC₅₀ = 1.37 µM). | nih.gov |
| Sitagliptin-Glatiramer Acetate Nano-conjugate | SARS-CoV-2 | 3CL Protease (Mpro) | Inhibited 3CL protease (IC₅₀ = 2.87 µM) and viral replication (IC₅₀ = 8.52 µM). | mdpi.comresearchgate.net |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Inhibition of virus-induced cytopathic effects | Derivatives with cyclopropylamino and aminoindane moieties showed remarkable efficacy. | mdpi.com |
Structure Activity Relationship Sar and Ligand Design Principles for Sodium 2 Pyrimidin 4 Yl Acetate Analogs
Identification of Key Pharmacophoric Features within the Pyrimidine-Acetate Scaffold
A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to exert a specific biological effect. For the pyrimidine-acetate scaffold, the key pharmacophoric features can be dissected into two primary components: the pyrimidine (B1678525) ring and the acetate (B1210297) side chain.
The pyrimidine ring itself is a critical pharmacophoric element. As an aromatic, nitrogen-containing heterocycle, it serves multiple roles. rsc.org The two nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors. nih.gov This ability to form hydrogen bonds is a common and crucial interaction mode for pyrimidine-based inhibitors of enzymes like kinases. nih.gov Furthermore, the electron-deficient nature of the pyrimidine ring allows it to participate in favorable pi-stacking or other non-covalent interactions with aromatic amino acid residues in a protein's binding pocket.
The acetate moiety attached at the C4 position introduces another set of critical features. The carboxylate group (or its corresponding carboxylic acid) is a potent hydrogen bond donor and acceptor. It can also engage in ionic interactions with positively charged residues, such as arginine or lysine, within a target's active site. The methylene (B1212753) (-CH2-) linker provides a degree of conformational flexibility, allowing the terminal carboxylate to orient itself optimally for binding. The length and nature of this linker are critical for positioning the acidic head for effective interaction.
Together, these features create a distinct pharmacophore model: a central aromatic/hydrogen-bonding core (the pyrimidine) connected by a flexible linker to a strong hydrogen-bonding/ionic group (the acetate).
Impact of Substituent Effects on Biological Efficacy and Selectivity
Substitutions on the Pyrimidine Ring:
Position 2: This position is often a key point for modification in many pyrimidine series. Introducing small alkyl groups, amino groups, or other hydrogen bond donors/acceptors can significantly impact target affinity. In related pyrimidine series, substitution at the 2-position with amino groups has been shown to be critical for forming essential hydrogen bonds with the hinge region of kinases. nih.gov
Position 5: This position points into what is often a solvent-exposed region or a deeper pocket of a binding site. Adding lipophilic or bulky aromatic groups here can enhance potency by exploiting hydrophobic interactions or by displacing water molecules. Conversely, polar groups could improve solubility. For instance, in studies of 2,4-diaminopyrimidine (B92962) derivatives, substitution at the 5-position with groups like fluorine or nitro was used to modulate electronic properties and explore additional binding interactions. nih.gov
Position 6: Similar to position 5, this site can be modified to probe for additional interactions. The choice between electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl) can alter the electronic character of the pyrimidine ring, thereby influencing its binding properties.
Substitutions on the Acetate Linker:
α-Carbon: Modifying the methylene bridge can impact the molecule's conformational profile. Introducing a methyl group, for example, would restrict rotation and could lock the molecule into a more favorable (or unfavorable) binding conformation. Such conformational restriction has been shown to increase inhibitory potency in other inhibitor classes. acs.org
The following table summarizes the potential impact of various substituents on the biological profile of pyrimidine-acetate analogs, based on established principles from related pyrimidine derivatives.
| Position of Substitution | Substituent Type | Potential Impact on Biological Activity & Selectivity | Rationale / Example from Related Series |
| Pyrimidine C2 | Small, polar groups (e.g., -NH2) | Increased potency | Can form additional hydrogen bonds with the target protein, a key interaction for many kinase inhibitors. nih.gov |
| Lipophilic groups (e.g., -CH3, -Ph) | May increase potency or alter selectivity | Can engage in hydrophobic interactions within the binding pocket. | |
| Pyrimidine C5 | Halogens (e.g., -F, -Cl) | Increased potency and/or improved metabolic stability | Can form halogen bonds or alter electronic properties of the ring; fluorine is often used to block metabolic sites. nih.gov |
| Bulky groups (e.g., -phenyl, -morpholine) | Increased potency and selectivity | Can access deeper, specific hydrophobic pockets not engaged by the parent molecule. acs.org | |
| Pyrimidine C6 | Electron-donating groups (e.g., -OCH3) | Modulated electronic properties | Increases electron density of the pyrimidine ring, potentially enhancing pi-stacking interactions. |
| Electron-withdrawing groups (e.g., -CF3) | Modulated electronic properties, improved cell permeability | Decreases electron density and increases lipophilicity. | |
| Acetate α-Carbon | Alkyl groups (e.g., -CH3) | Increased potency through conformational locking | Restricts bond rotation, potentially fixing the molecule in a bioactive conformation, reducing the entropic penalty of binding. acs.org |
This table is illustrative and based on general principles of medicinal chemistry and SAR studies of related pyrimidine classes. The actual effects would need to be confirmed experimentally for each specific target.
Strategies for Optimizing Molecular Interactions with Biological Targets
To enhance the binding affinity and selectivity of ligands derived from the pyrimidine-acetate scaffold, several rational design strategies can be employed. These strategies aim to maximize favorable interactions with a biological target while minimizing unfavorable ones.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational molecular docking can be a powerful tool. researchgate.net Virtual libraries of pyrimidine-acetate analogs can be docked into the active site to predict their binding modes and affinities. This approach allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, docking studies could reveal an unoccupied hydrophobic pocket adjacent to the pyrimidine ring, guiding the synthesis of analogs with appropriate lipophilic substituents at the C5 or C6 positions.
Scaffold Hopping and Isosteric Replacement: This strategy involves replacing parts of the molecule with other chemical groups that retain similar steric and electronic properties (isosteres) but may offer improved potency, selectivity, or pharmacokinetic properties. nih.gov
The pyrimidine ring could be replaced with other heterocyclic scaffolds like pyridine, pyrazine, or even bicyclic systems like pyrido[2,3-d]pyrimidine (B1209978) to explore different geometries and hydrogen bonding patterns. nih.gov
The carboxylate group of the acetate moiety is a classic isostere for a tetrazole ring or a sulfonamide, which can offer similar acidic and hydrogen-bonding properties but with different spatial arrangements and metabolic stabilities.
Diversity-Oriented Synthesis: This approach focuses on creating a large and structurally diverse library of compounds around the core scaffold. nih.gov By employing flexible synthetic routes, such as multi-component reactions, a wide range of substituents can be systematically introduced at all available positions. nih.gov High-throughput screening of this library can then identify initial "hits" and reveal broad SAR trends that can be used to guide further, more focused optimization efforts. This method allows for the exploration of a wider chemical space than hypothesis-driven design alone. nih.gov
By combining these optimization strategies, researchers can systematically refine the pyrimidine-acetate scaffold to develop potent and selective ligands tailored for a specific biological target.
Future Perspectives and Research Trajectories for Sodium 2 Pyrimidin 4 Yl Acetate
Exploration of Novel and Greener Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. rasayanjournal.co.in However, the principles of green chemistry are increasingly being applied to the synthesis of these vital heterocyclic compounds, offering pathways that are more efficient, safer, and sustainable. benthamdirect.compowertechjournal.com Future research into the synthesis of Sodium 2-(pyrimidin-4-yl)acetate will likely focus on adopting and refining these greener methodologies.
Key green chemistry approaches that could be explored for the synthesis of pyrimidine derivatives like this compound include:
Catalysis: The use of heterogeneous and reusable catalysts can enhance reaction efficiency and reduce waste. rasayanjournal.co.in
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. researchgate.netfrontiersin.org
Ultrasonic Synthesis: The application of ultrasound can also accelerate reactions and lead to higher product purity. rasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify the purification process. researchgate.net
Multicomponent Reactions: These reactions combine three or more reactants in a single step, increasing efficiency and reducing the number of synthetic operations. benthamdirect.com
| Methodology | Description | Advantages |
|---|---|---|
| Catalysis | Employing catalysts to facilitate reactions. | Increased reaction rates, higher yields, and reusability of catalysts. rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Using microwave radiation to heat reactions. | Faster reaction times, improved yields, and cleaner reactions. frontiersin.org |
| Ultrasonic Synthesis | Utilizing ultrasound to promote chemical reactions. | Enhanced reaction rates and yields. rasayanjournal.co.in |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent. | Reduced waste, lower cost, and simplified workup. researchgate.net |
| Multicomponent Reactions | Combining multiple reactants in a single synthetic step. | High atom economy, reduced waste, and operational simplicity. benthamdirect.com |
Advanced Mechanistic Investigations at the Molecular and Cellular Level
A deeper understanding of the molecular and cellular mechanisms of action of this compound is crucial for its future development. Pyrimidine analogues are known to exert their biological effects through various mechanisms, including the inhibition of key enzymes in nucleotide metabolism and the induction of apoptosis. encyclopedia.pubresearchgate.net
Future mechanistic studies on this compound should aim to:
Identify Specific Molecular Targets: Elucidate the precise enzymes, receptors, or other biomolecules with which the compound interacts.
Characterize Cellular Effects: Investigate its impact on cellular processes such as cell cycle progression, proliferation, and programmed cell death. researchgate.net
Explore Non-Proliferative Roles: Investigate potential roles beyond cell growth, such as influencing cellular differentiation or metastasis. nih.govdoaj.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govspringernature.com These powerful computational tools can be leveraged to accelerate the development of new derivatives of this compound with enhanced therapeutic properties.
The integration of AI and ML in the design of novel pyrimidine-based compounds can be applied in several ways:
High-Throughput Virtual Screening: AI algorithms can screen vast libraries of virtual compounds to identify those with the highest predicted activity and best safety profiles. nih.gov
Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. nih.gov
De Novo Drug Design: AI can be used to generate entirely new molecular structures with desired pharmacological properties. mdpi.comyoutube.com
| Application | Description | Impact on Drug Discovery |
|---|---|---|
| High-Throughput Virtual Screening | Rapidly screening large compound libraries computationally. | Accelerates the identification of promising lead compounds. nih.gov |
| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of molecules. | Reduces the likelihood of late-stage drug development failures. nih.gov |
| De Novo Design | Generating novel molecular structures with desired properties. | Enables the creation of innovative drug candidates. mdpi.comyoutube.com |
Potential as Lead Compounds for Therapeutic Development
The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of successful drugs. nih.govresearchtrend.netnih.gov This suggests that this compound has significant potential to serve as a lead compound for the development of new therapeutic agents.
The therapeutic potential of pyrimidine derivatives is vast, with approved drugs targeting a range of diseases. nih.govnih.gov By modifying the structure of this compound, it may be possible to develop new drugs with improved efficacy, selectivity, and safety profiles.
| Drug | Therapeutic Application |
|---|---|
| 5-Fluorouracil | Anticancer encyclopedia.pub |
| Zidovudine (AZT) | Antiviral (HIV) nih.gov |
| Sulfadiazine | Antibacterial encyclopedia.pub |
| Minoxidil | Antihypertensive nih.gov |
| Rosuvastatin | Cardiovascular disease nih.gov |
Expanding the Scope of Biological Targets and Applications
The structural diversity of pyrimidine derivatives has enabled them to target a wide range of biological molecules and pathways, leading to a broad spectrum of pharmacological activities. researchtrend.netgsconlinepress.comwisdomlib.org Future research should aim to expand the known biological targets and potential applications of this compound.
The diverse biological activities of pyrimidine-based compounds suggest that this compound could be investigated for a variety of therapeutic uses, including:
Anticancer: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various kinases and other proteins involved in cancer progression. arabjchem.orgrsc.orgnih.govnih.govnih.govnih.gov
Antimicrobial: The pyrimidine scaffold is found in several antibacterial and antifungal agents. researchtrend.netwisdomlib.org
Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory properties. gsconlinepress.comwisdomlib.org
Antiviral: The pyrimidine core is a key component of several antiviral drugs. encyclopedia.pub
By exploring a wider range of biological targets, the full therapeutic potential of this compound and its future derivatives can be unlocked, potentially leading to the development of novel treatments for a variety of diseases. researchgate.net
Q & A
Q. Basic Techniques
Q. Advanced Methods
- X-ray Crystallography : Resolves tautomerism in the pyrimidine ring and confirms hydrogen-bonding patterns in the solid state .
- Ion Mobility Spectrometry : Correlates experimental CCS values with computational predictions to validate conformational stability .
How do researchers design experiments to study the compound’s subcellular localization?
Q. Basic Protocol
- Fluorescent tagging : Conjugate this compound with BODIPY® FL via EDC/NHS coupling. Track localization in live cells using confocal microscopy .
- Fractionation : Isolate cytoplasmic/nuclear fractions via differential centrifugation and quantify using LC-MS .
Q. Advanced Considerations
- pH-dependent partitioning : Adjust extracellular pH (6.5–7.4) to mimic physiological conditions and assess lysosomal accumulation.
- Protein binding assays : Use SPR (surface plasmon resonance) to evaluate interactions with nuclear receptors (e.g., PPAR-γ) .
What strategies address solubility challenges in in vivo studies?
Q. Basic Solutions
Q. Advanced Formulation
- Liposomal encapsulation : Optimize lipid composition (e.g., DSPC:cholesterol = 55:45) for enhanced tumor targeting.
- Prodrug design : Synthesize ester prodrugs (e.g., ethyl derivative) to improve membrane permeability, followed by enzymatic hydrolysis in situ .
How is computational chemistry applied to predict this compound’s reactivity?
Q. Advanced Workflow
Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .
Molecular Dynamics (MD) : Simulate solvation free energy in water/DMSO to guide solvent selection for reactions .
ADMET Prediction : Use SwissADME to estimate logP (-1.2), BBB permeability (low), and CYP450 inhibition .
What are the critical steps in validating enzymatic inhibition mechanisms?
Q. Basic Assays
- Enzyme kinetics : Measure IC₅₀ values for COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) .
- Competitive vs. non-competitive : Perform Lineweaver-Burk plots with varying substrate concentrations .
Q. Advanced Profiling
- Cryo-EM : Resolve enzyme-ligand complexes at 2.5–3.0 Å resolution to map binding pockets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and entropy-driven interactions .
How do researchers differentiate degradation products during stability studies?
Q. Basic HPLC Method
Q. Advanced LC-MS/MS
What synthetic modifications enhance biological activity while maintaining low toxicity?
Q. Advanced SAR Strategies
- Pyrimidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to boost COX-2 selectivity .
- Side-chain optimization : Replace acetate with trifluoroacetate to improve metabolic stability (t½ > 8 h in human plasma) .
How are isotopic labeling techniques used in pharmacokinetic studies?
Q. Advanced Methodology
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
